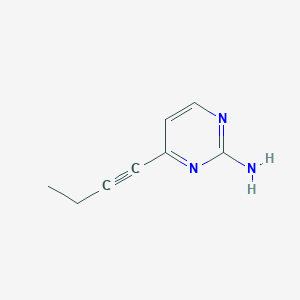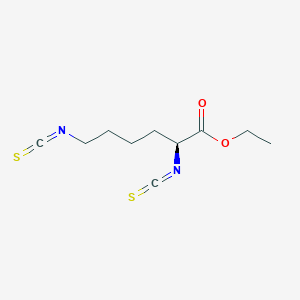
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a benzyloxy group, a vinyl group, and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol typically involves multiple steps, including the formation of the carbon skeleton, introduction of the functional groups, and stereochemical control. Common synthetic routes may involve:
Formation of the Carbon Skeleton: This can be achieved through methods such as Grignard reactions, aldol condensations, or Wittig reactions.
Introduction of Functional Groups: The benzyloxy group can be introduced via benzylation reactions, while the vinyl group can be added through Heck or Suzuki coupling reactions.
Stereochemical Control: The stereochemistry can be controlled using chiral catalysts or auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to form an alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KCN (Potassium cyanide) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, while the vinyl group can participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds with biomolecules, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(7R,8S,10R)-10-(methoxy)-7-vinylhenicosan-8-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(7R,8S,10R)-10-(benzyloxy)-7-ethylhenicosan-8-ol: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol is unique due to its combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C30H52O2 |
|---|---|
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
(7R,8S,10R)-7-ethenyl-10-phenylmethoxyhenicosan-8-ol |
InChI |
InChI=1S/C30H52O2/c1-4-7-9-11-12-13-14-15-20-24-29(32-26-27-21-17-16-18-22-27)25-30(31)28(6-3)23-19-10-8-5-2/h6,16-18,21-22,28-31H,3-5,7-15,19-20,23-26H2,1-2H3/t28-,29+,30-/m0/s1 |
Clave InChI |
AMWRWENFEILJDY-JBOQNHBVSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C=C)O)OCC1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCCC(CC(C(CCCCCC)C=C)O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



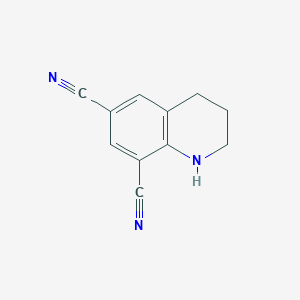
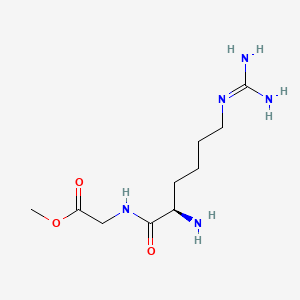

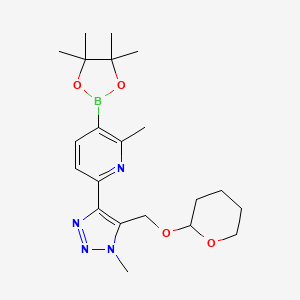
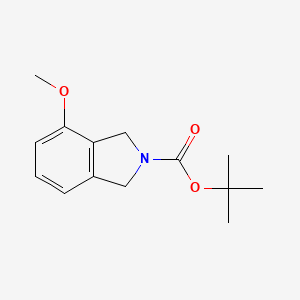
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11825791.png)
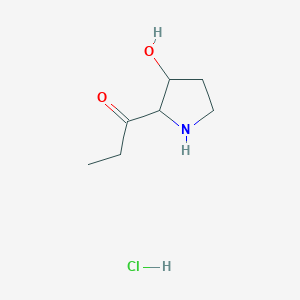
![{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea](/img/structure/B11825807.png)
![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)

